molecular formula C11H18O2 B8629783 2-(Bicyclo[3.3.1]nonan-9-yl)acetic acid

2-(Bicyclo[3.3.1]nonan-9-yl)acetic acid

Cat. No. B8629783
M. Wt: 182.26 g/mol
InChI Key: URYSMQBOTBMNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08962639B2

Procedure details

To a solution of Example 56B (8.5 g 40.4 mmol) in methanol (100 mL), aqueous NaOH (50%, 25 mL) was added. The reaction was stirred at room temperature for 24 hours. Methanol was evaporated and the mixture was extracted with ether and then acidified with 6N HCl to pH 2. The mixture was extracted with ether (2×50 mL), the organic layer was dried with magnesium sulfate, filtered, and concentrated to afford the title compound.
Name
solution
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[CH:9]([CH2:10][C:11]([O:13]CC)=[O:12])[CH:5]([CH2:6][CH2:7][CH2:8]1)[CH2:4][CH2:3][CH2:2]2>CO.[OH-].[Na+]>[CH:5]12[CH:9]([CH2:10][C:11]([OH:13])=[O:12])[CH:1]([CH2:2][CH2:3][CH2:4]1)[CH2:8][CH2:7][CH2:6]2 |f:2.3|

Inputs

Step One
Name
solution
Quantity
8.5 g
Type
reactant
Smiles
C12CCCC(CCC1)C2CC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was evaporated
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C12CCCC(CCC1)C2CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.